molecular formula C17H15NO4 B3521684 1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione

1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione

Cat. No.: B3521684
M. Wt: 297.30 g/mol
InChI Key: HRHJLSXNQAUTTF-UHFFFAOYSA-N
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Description

The compound “ethyl 1,2-dimethyl-4,5-dioxo-4,5-dihydro-1H-benzo[g]indole-3-carboxylate” is a complex organic molecule that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole nucleus and the introduction of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole nucleus, with additional functional groups attached. The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Indole derivatives are typically crystalline and colorless in nature .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by indole derivatives, this compound could have significant potential for development into a therapeutic agent .

Properties

IUPAC Name

ethyl 1,2-dimethyl-4,5-dioxobenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-4-22-17(21)12-9(2)18(3)14-10-7-5-6-8-11(10)15(19)16(20)13(12)14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJLSXNQAUTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=O)C(=O)C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione
Reactant of Route 3
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione
Reactant of Route 4
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione
Reactant of Route 5
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione
Reactant of Route 6
Reactant of Route 6
1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione

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